苯乙基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

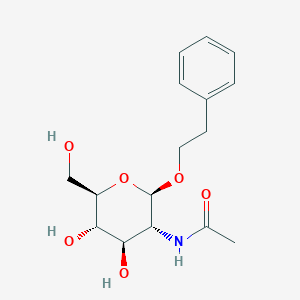

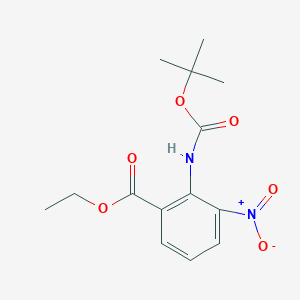

Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a bioactive compound frequently employed in the biomedical industry . It acts as an essential substrate for enzymatic assays related to glycosyltransferases, and aids in investigating the formation and hydrolysis of glycosidic bonds .

Synthesis Analysis

The synthesis of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves several steps. A notable method involves the reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions . This affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides .Molecular Structure Analysis

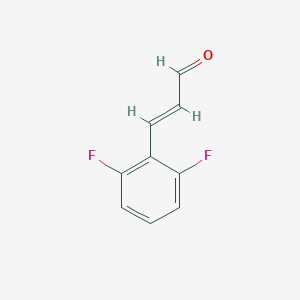

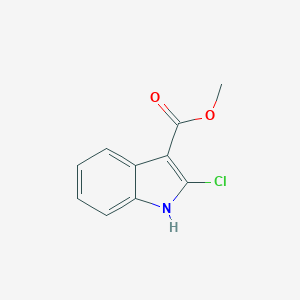

The molecular formula of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C16H23NO6 . Its average mass is 325.357 Da and its monoisotopic mass is 325.152527 Da .Chemical Reactions Analysis

The chemical reactions involving Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are complex. For instance, mesylation provides an efficient, concise, synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides via the corresponding methyl 2-acetamido-2-deoxy-3-O-methanesulfonyl-beta-D-glucopyranoside and subsequent inversion of configuration by direct displacement or formation of a 3,4-epoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside include a molecular weight of 297.30 g/mol . Its IUPAC name is N - [ (2 S ,3 R ,4 R ,5 S ,6 R )-4,5-dihydroxy-6- (hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide .科学研究应用

分离技术概述

苯乙烷基糖苷 (PhG) 和环烯醚萜类(可能包含类似于苯乙基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷的化合物)因其显著的生物活性而受到关注。由于其强吸附性,这些化合物的纯化具有挑战性。逆流分离 (CCS) 技术已被认为对分离 PhG 和环烯醚萜类具有优势,为传统的固相吸附剂提供了一种替代方案。这种基于液-液的技术简化了纯化过程,减少了有机溶剂的使用并提高了样品回收率。该方法的应用对于从植物物种中有效分离生物活性分子至关重要,促进了它们在进一步研究和开发中的应用 (S. Luca 等人,2019)。

化学和生物活性多样性

2-(2-苯乙基)色酮(与苯乙基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷结构相关的化合物)的多样性已被广泛综述,强调了它们的抗氧化、抗菌、神经保护、抗炎和乙酰胆碱酯酶抑制活性。这些发现强调了该化合物在各种治疗应用中的潜力,突出了了解化学特异性、多样性和构效关系的重要性。该综述表明,包括树种和诱导方法在内的不同因素促成了这些化合物的化学多样性。这种综合分析为未来旨在在质量控制方法和治疗应用中利用 2-(2-苯乙基)色酮的研究奠定了基础 (孟宇等人,2022)。

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21)14(20)12(9-18)23-16(13)22-8-7-11-5-3-2-4-6-11/h2-6,12-16,18,20-21H,7-9H2,1H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQUKGSFRUAVQO-OXGONZEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)

![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)